tert-Butyl (3-bromo-4-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-bromo-4-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of tert-Butyl (3-bromo-4-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate involves multiple steps, starting from the appropriate indole precursor. The general synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the indole derivative with tert-butyl chloroformate and methylamine.
Chemical Reactions Analysis
tert-Butyl (3-bromo-4-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The indole core can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the reaction with boronic acids in the presence of a palladium catalyst.
Scientific Research Applications
tert-Butyl (3-bromo-4-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Biological Studies: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of tert-Butyl (3-bromo-4-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
tert-Butyl (3-bromo-4-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate can be compared with other indole derivatives such as:
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various biological functions.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
The uniqueness of this compound lies in its specific halogenation pattern and the presence of the carbamate group, which can influence its biological activity and chemical reactivity .
Biological Activity
tert-Butyl (3-bromo-4-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate is a complex organic compound notable for its intricate molecular structure and potential biological activities. This compound, with the molecular formula C17H16BrClFN3O2 and a molecular weight of 428.68 g/mol, features a tert-butyl group, a carbamate moiety, and a substituted pyridoindole framework. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The compound's unique structure contributes to its reactivity and interaction with biological systems. The presence of halogen substituents and the sterically demanding tert-butyl group may enhance its selectivity towards specific molecular targets. The chemical structure can be represented as follows:
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit various biological activities, including:
- Antitumor Activity : Potential interactions with cancer-related pathways.
- Neuroprotective Effects : Possible protective effects against neurodegenerative diseases.
- Enzyme Inhibition : Interactions with enzymes that may influence metabolic pathways.
The biological activity of the compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase and β-secretase, which are relevant in neurodegenerative conditions like Alzheimer's disease .
- Microtubule Destabilization : Some studies indicate that structurally related compounds can act as microtubule-destabilizing agents, potentially affecting cell division and growth in cancer cells .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals insights into the unique properties of this compound:
Compound Name | Structural Features | Notable Activities |
---|---|---|
5-Fluorouracil | Pyrimidine analog | Antitumor |
N-(4-Chlorobenzyl)carbamate | Aromatic substitution | Antimicrobial |
6-Methylpyridinyl carbamate | Heterocyclic structure | Enzyme inhibition |
This compound's unique combination of halogen substituents on the pyridoindole core enhances its reactivity and selectivity compared to other compounds lacking these features.
Case Studies
- Neuroprotection in Alzheimer’s Disease Models : In vitro studies have demonstrated that compounds similar to this compound can reduce the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease pathology. For instance, M4, a related compound, showed significant inhibition of amyloid aggregation and protective effects on astrocytes against amyloid-induced toxicity .
- Anticancer Activity : Research indicates that related compounds can induce apoptosis in cancer cell lines by enhancing caspase activity and disrupting microtubule assembly . This suggests that this compound may have potential as an anticancer agent.
Properties
Molecular Formula |
C17H16BrClFN3O2 |
---|---|
Molecular Weight |
428.7 g/mol |
IUPAC Name |
tert-butyl N-(3-bromo-4-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)-N-methylcarbamate |
InChI |
InChI=1S/C17H16BrClFN3O2/c1-17(2,3)25-16(24)23(4)11-6-8(20)5-9-12-13(19)10(18)7-21-15(12)22-14(9)11/h5-7H,1-4H3,(H,21,22) |
InChI Key |
KBEPYDKUNCNVFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=CC2=C1NC3=NC=C(C(=C23)Cl)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.